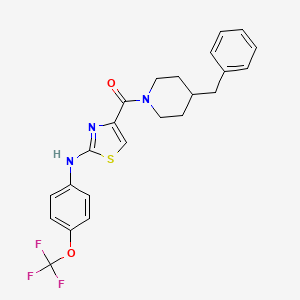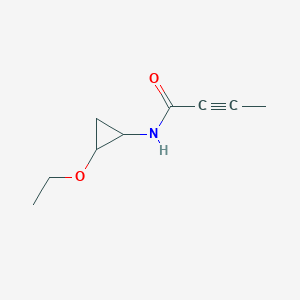![molecular formula C22H22N4O3S B2966688 2-(4-甲氧基苯基)-N-(2-(2-(4-甲氧基苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)乙酰胺 CAS No. 894029-47-1](/img/structure/B2966688.png)
2-(4-甲氧基苯基)-N-(2-(2-(4-甲氧基苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a thiazole, a triazole, and two methoxyphenyl groups. Thiazoles and triazoles are heterocyclic compounds that often exhibit various biological activities. Methoxyphenyl groups are aromatic and can contribute to the overall stability and reactivity of the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thiazole and triazole rings, followed by the attachment of the methoxyphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiazole and triazole rings, as well as the methoxyphenyl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .科学研究应用
Anticancer Activity
Compounds with the triazolothiadiazine scaffold, such as the one , have been explored for their potential anticancer properties. They can act as enzyme inhibitors, interfering with the metabolic pathways that cancer cells rely on for growth and proliferation . The ability to bind with specific receptors and disrupt cellular processes makes these compounds promising candidates for targeted cancer therapies.
Antimicrobial and Antifungal Properties
The structural features of triazolothiadiazines allow them to interact with microbial cell membranes and enzymes, leading to potential applications as antimicrobial and antifungal agents . Their ability to form stable complexes with bacterial proteins can inhibit the growth and reproduction of various pathogenic bacteria and fungi.
Analgesic and Anti-inflammatory Uses
The compound’s core structure is conducive to modulating pain perception and inflammatory responses in the body. By targeting specific receptors and enzymes, it can be used to develop new analgesic and anti-inflammatory drugs, providing relief from chronic pain and inflammation .
Antioxidant Effects
Triazolothiadiazines have shown promise as antioxidants. They can neutralize free radicals and reactive oxygen species, which are implicated in oxidative stress and related diseases. This property can be harnessed to protect cells from damage and to prevent aging-related disorders .
Antiviral Applications
The compound’s ability to inhibit viral replication by interfering with viral enzymes or blocking the viral entry into host cells makes it a candidate for antiviral drug development. This is particularly relevant for emerging viral infections where current treatment options are limited .
Enzyme Inhibition for Therapeutic Interventions
Enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase can be inhibited by triazolothiadiazines, which can be leveraged to treat conditions like glaucoma, Alzheimer’s disease, and certain types of cancers .
Antitubercular Agent
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, the compound’s potential as an antitubercular agent is significant. It could be used to develop new treatments that are effective against resistant forms of Mycobacterium tuberculosis .
Molecular Modeling and Drug Design
The compound’s versatile structure allows for extensive molecular modeling and drug design applications. It can be used to create new molecules with specific pharmacokinetic properties, aiding in the development of drugs with improved efficacy and reduced side effects .
未来方向
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-28-18-7-3-15(4-8-18)13-20(27)23-12-11-17-14-30-22-24-21(25-26(17)22)16-5-9-19(29-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCNBYSTNPMBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

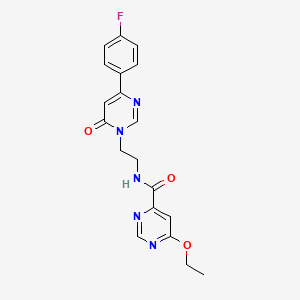
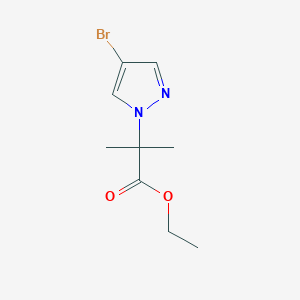
![ethyl (6E)-6-benzylidene-1-(carbamoylamino)-2-methyl-4,5-dihydrocyclopenta[b]pyrrole-3-carboxylate](/img/structure/B2966611.png)
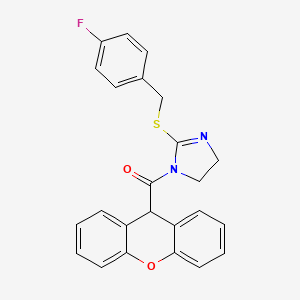

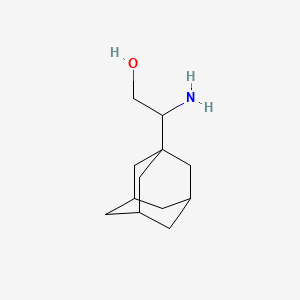
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2966616.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
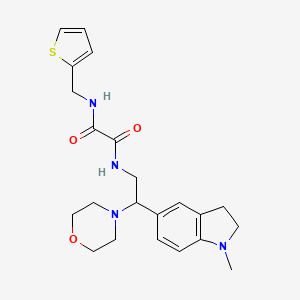
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2966619.png)
![2-[1-[(4-Chlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2966621.png)
![6-Methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B2966623.png)
